3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
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Description
“3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl” is a chemical compound with the molecular formula C23H28F2 . It has an average mass of 342.465 Da and a monoisotopic mass of 342.215912 Da . It is a solid substance at 20°C .
Molecular Structure Analysis
The molecular structure of this compound consists of two phenyl rings (biphenyl) with two fluorine atoms attached at the 3rd and 4th positions of one of the phenyl rings . Attached to the 4th position of the other phenyl ring is a trans-4-pentylcyclohexyl group .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 431.3±33.0 °C at 760 mmHg, and a flash point of 182.0±13.3 °C . It has a molar refractivity of 99.9±0.3 cm3, a polarizability of 39.6±0.5 10-24 cm3, and a molar volume of 331.4±3.0 cm3 . It also has a melting point of 56.0 to 60.0 °C .Scientific Research Applications
Environmental Impact and Remediation of Fluorinated Compounds :
- Fluorinated compounds, due to their persistent nature, have been the subject of environmental studies focusing on their degradation and remediation. For instance, microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate of such substances, emphasizing the importance of understanding their biodegradability to mitigate potential toxic effects (Liu & Avendaño, 2013). Similarly, emerging organohalides, including various fluorinated alternatives, have been identified in environmental samples, necessitating efficient remediation methods to control their spread and impact (He et al., 2021).
Applications in Material Science :
- Fluorinated compounds have found applications in material science, such as in the development of fluorescent chemosensors. These sensors, based on different fluorophoric platforms, can detect a variety of analytes due to their high selectivity and sensitivity, demonstrating the versatility of fluorinated compounds in designing sophisticated detection systems (Roy, 2021).
Pharmaceutical and Biomedical Applications :
- The strategic placement of fluorinated groups, such as trifluoromethyl substituents, has been crucial in antitubercular drug design, improving pharmacodynamic and pharmacokinetic properties. This underscores the significance of fluorinated compounds in the development of more effective pharmaceuticals (Thomas, 1969).
Advanced Materials for Optoelectronics :
- In the realm of optoelectronics, fluorinated materials have emerged as promising candidates for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The unique properties imparted by fluorinated groups enable the development of high-performance, energy-efficient materials for a range of technological applications (Squeo & Pasini, 2020).
Properties
IUPAC Name |
1,2-difluoro-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(24)23(25)16-21/h10-18H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLHGECGZRJQLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346461 |
Source
|
Record name | 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134412-17-2 |
Source
|
Record name | 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Biphenyl, 3,4-difluoro-4'-(trans-4-pentylcyclohexyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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